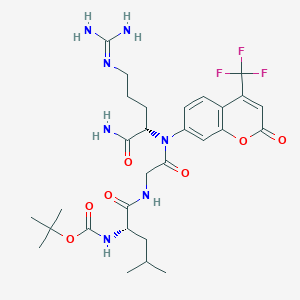
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a hydrazine group attached to a phenyl ring, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinylphenyl)(phenyl)methanone hydrochloride typically involves the reaction of 4-hydrazinylbenzophenone with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the stability of the hydrazine group. The process can be summarized as follows:
Starting Material: 4-Hydrazinylbenzophenone
Reagent: Hydrochloric acid
Conditions: Controlled temperature, typically around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The phenyl ring allows for electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Hydrazinylphenyl)(phenyl)methanone hydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying biochemical pathways and molecular interactions.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)hydrazine hydrochloride: Similar structure but with a methoxy group instead of a phenyl group.
(4-Bromophenyl)hydrazine hydrochloride: Contains a bromine atom, leading to different reactivity and applications.
(4-Hydroxyphenyl)hydrazine hydrochloride: Features a hydroxyl group, affecting its chemical properties and uses.
Uniqueness
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride is unique due to its specific combination of a hydrazine group and a phenyl ring, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.
特性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC名 |
(4-hydrazinylphenyl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10;/h1-9,15H,14H2;1H |
InChIキー |
JTDBEPPIKUPIBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


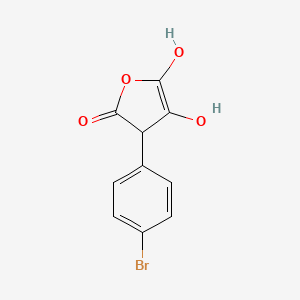
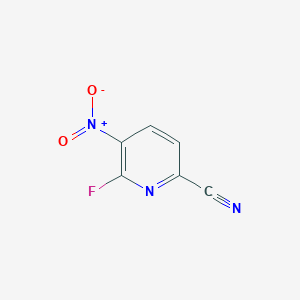



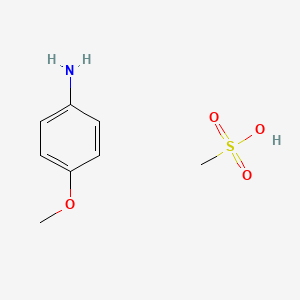
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)

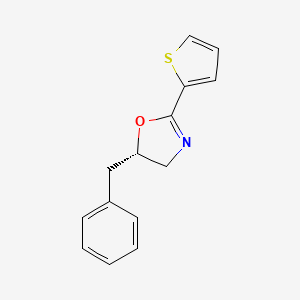
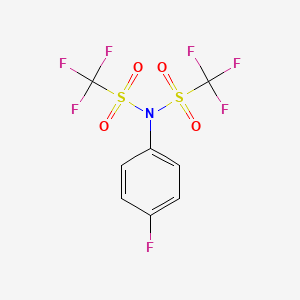


![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
